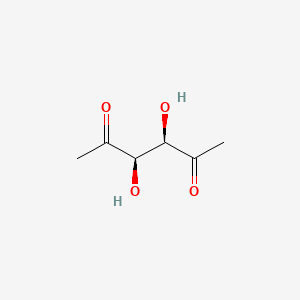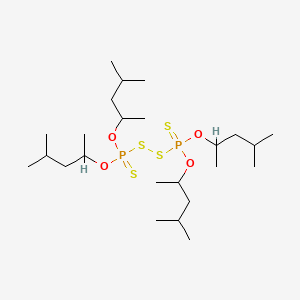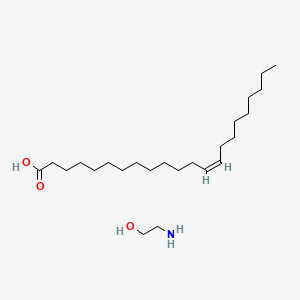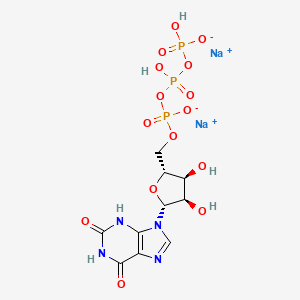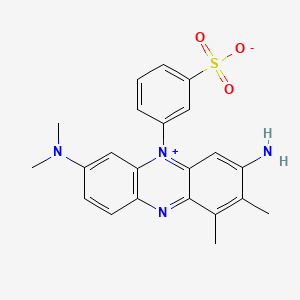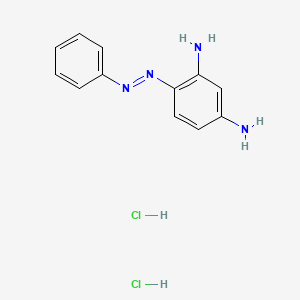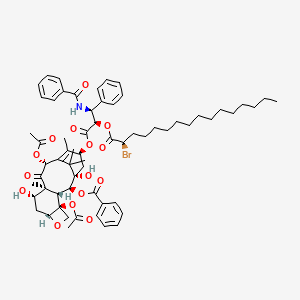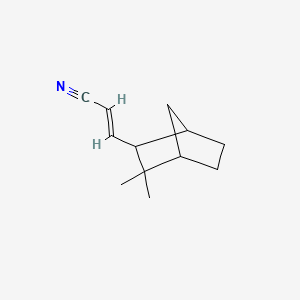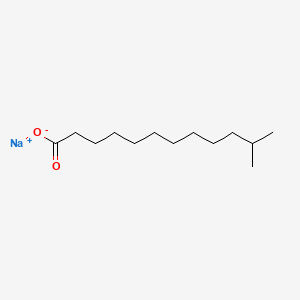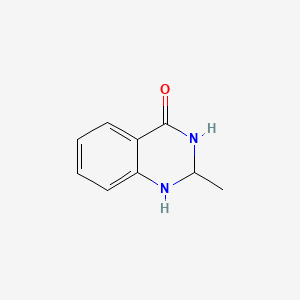
Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt is a pyrimidine nucleoside triphosphate. It plays a crucial role in various biochemical reactions, particularly in the synthesis of RNA by RNA polymerases . This compound is also involved in the formation of phosphatidylcholine, a key component in cell membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt typically involves the phosphorylation of cytidine derivatives. The process requires specific reagents and conditions to ensure the correct formation of the triphosphate group. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nucleoside’s structure, affecting its biochemical properties.
Reduction: Reduction reactions can modify the triphosphate group, impacting its reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions include various cytidine derivatives, each with unique biochemical properties. These derivatives can be used in further biochemical studies or as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of nucleic acids and other complex molecules.
Mécanisme D'action
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt involves its role as a substrate for RNA polymerases. It is incorporated into RNA chains during transcription, facilitating the synthesis of RNA molecules. The compound also interacts with specific enzymes, such as CTP:phosphocholine cytidylyltransferase, to produce intermediates required for the synthesis of phosphatidylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 5’-triphosphate (sodium salt hydrate): Another pyrimidine nucleoside triphosphate involved in RNA synthesis.
Uridine 5’-triphosphate: A similar compound that plays a role in the synthesis of RNA and other biochemical processes.
Adenosine 5’-triphosphate: A purine nucleoside triphosphate involved in energy transfer and various biochemical reactions.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodium salt is unique due to its specific structure, which includes a deoxy modification at the 3’ position. This modification can affect its biochemical properties and interactions, making it a valuable tool in specific research applications .
Propriétés
Numéro CAS |
83711-63-1 |
|---|---|
Formule moléculaire |
C9H12N3Na4O13P3 |
Poids moléculaire |
555.08 g/mol |
Nom IUPAC |
tetrasodium;[[[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 |
Clé InChI |
MDGLOOQSYFXGOG-OIXZBRQUSA-J |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


